3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 4-chlorophenyl 2-cyanoethyl ester
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Overview
Description
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester is a complex organic compound with the molecular formula C46H42ClN4O10P This compound is a derivative of cytidylic acid, modified with benzoyl and chlorophenyl groups, making it a unique ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester involves multiple steps, starting with the protection of the hydroxyl groups of cytidine. The benzoylation of the amino group is followed by the selective deoxygenation at the 2’ position. The final step involves the esterification with 4-chlorophenyl 2-cyanoethyl ester under specific reaction conditions, typically involving a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deoxy derivative.
Scientific Research Applications
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The benzoyl and chlorophenyl groups can enhance binding affinity and specificity, while the ester linkage can be hydrolyzed under physiological conditions, releasing the active compound.
Comparison with Similar Compounds
Similar Compounds
- 3’-Cytidylic acid, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
- 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
Uniqueness
3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 4-chlorophenyl 2-cyanoethyl ester is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents or functional groups.
Properties
CAS No. |
67473-53-4 |
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Molecular Formula |
C25H24ClN4O8P |
Molecular Weight |
574.9 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C25H24ClN4O8P/c26-18-7-9-19(10-8-18)37-39(34,35-14-4-12-27)38-20-15-23(36-21(20)16-31)30-13-11-22(29-25(30)33)28-24(32)17-5-2-1-3-6-17/h1-3,5-11,13,20-21,23,31H,4,14-16H2,(H,28,29,32,33)/t20-,21+,23+,39?/m0/s1 |
InChI Key |
RGCMKOROAACGIZ-MRRPNWGVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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